1-Methylsilolane
CAS No.: 765-41-3
Cat. No.: VC7999545
Molecular Formula: C5H12Si
Molecular Weight: 100.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765-41-3 |
|---|---|
| Molecular Formula | C5H12Si |
| Molecular Weight | 100.23 g/mol |
| IUPAC Name | 1-methylsilolane |
| Standard InChI | InChI=1S/C5H12Si/c1-6-4-2-3-5-6/h6H,2-5H2,1H3 |
| Standard InChI Key | SBWCARQXLPGQNH-UHFFFAOYSA-N |
| SMILES | C[Si]1CCCC1 |
| Canonical SMILES | C[SiH]1CCCC1 |
Introduction
Structural and Nomenclatural Considerations
1-Methylsilolane is hypothesized to belong to the silolane family, characterized by a five-membered ring containing one silicon atom. Unlike siloxanes, which feature Si−O−Si linkages, silolanes incorporate silicon within a saturated heterocyclic framework. The "1-methyl" designation suggests a methyl group substituent at the first position of the silolane ring. This structural motif shares similarities with cyclic methylsiloxanes (e.g., D4, D5), where methyl groups adorn a silicon-oxygen backbone .
Synthesis and Manufacturing Pathways
Hydrolysis of Chlorosilanes
A primary route to siloxane derivatives involves the hydrolysis of chlorosilanes. For example, dimethyldichlorosilane (MeSiCl) reacts with water to form linear or cyclic siloxanes, depending on reaction conditions :
By analogy, 1-Methylsilolane could arise from the controlled hydrolysis of methylchlorosilanes, though the specific precursors and conditions remain speculative. The Müller–Rochow Direct Process, which generates methylchlorosilanes from silicon and methyl chloride, is a potential industrial route .
Disilane Residue Conversion
Recent advances demonstrate the one-step conversion of disilane residues (DPR) into methylsiloxanes using HCl in diethyl ether . This method selectively produces cyclic, linear, or cage-like structures, suggesting that similar strategies could be adapted for 1-Methylsilolane synthesis. Optimizing reaction parameters such as temperature (e.g., 120°C) and solvent polarity might enable selective ring formation .
Physicochemical Properties
While direct data for 1-Methylsilolane are unavailable, extrapolations from analogous siloxanes provide insights:
The reduced ring size and absence of oxygen in 1-Methylsilolane likely lower its thermal stability compared to D4 or D5. Computational modeling could refine these estimates, leveraging known siloxane parameters .
Applications and Industrial Relevance
Polymer and Material Science
Siloxanes like polydimethylsiloxane (PDMS) dominate applications in lubricants, sealants, and medical devices due to their flexibility and thermal stability . A methyl-substituted silolane might serve as a monomer for novel polymers, offering tailored mechanical properties. For example, incorporating silolane units into copolymers could enhance hydrophobicity or gas permeability.
Chromatographic Stationary Phases
Gas chromatography (GC) columns often use siloxane-based stationary phases, such as dimethylpolysiloxane (G1) or 5% phenylmethylpolysiloxane (G36) . 1-Methylsilolane-derived phases could provide unique selectivity for polar analytes, leveraging its hybrid organic-silicon character.
Environmental and Regulatory Considerations
Cyclic methylsiloxanes like D4 and D5 face regulatory scrutiny due to persistence and bioaccumulation potential . While 1-Methylsilolane’s environmental fate is unknown, its structural similarity warrants precautionary assessments. Key parameters include:
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Biodegradation: Likely slow, given the stability of silicon-carbon bonds.
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Toxicity: Potential respiratory or dermal irritancy, analogous to siloxanes.
Regulatory frameworks such as the EU’s REACH program would require extensive ecotoxicological testing before commercial deployment .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Siloxanes are routinely analyzed using GC-MS with nonpolar columns (e.g., DB-5ms) . For 1-Methylsilolane, method development would optimize temperature ramps and ionization conditions to resolve it from analogous compounds.
Nuclear Magnetic Resonance (NMR)
Si NMR spectroscopy could elucidate the silicon environment, distinguishing silolane rings from linear or cyclic siloxanes. Chemical shifts in the −10 to −30 ppm range are typical for methyl-substituted silicon .
Future Research Directions
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Synthetic Optimization: Exploring catalysts (e.g., Lewis acids) to enhance silolane ring formation yields.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and stability.
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Toxicological Profiling: In vitro assays to assess acute and chronic toxicity endpoints.
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